Computed Lipophilicity (XLogP3) Comparison: 4,6-Dimethyl Substitution Elevates logP by ~1.4–1.7 Units vs. Unsubstituted and Mono-Methyl Benzothiazole Analogs
The target compound N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide has a PubChem-computed XLogP3-AA of 5.2 [1]. By comparison, the unsubstituted benzothiazole analog N-(1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide (CAS 418793-84-7) has a computed XLogP3 of approximately 3.8, and the 4-methyl mono-substituted analog (CAS 392238-61-8) has an XLogP3 of approximately 4.5 [2]. The 4,6-dimethyl substitution thus increases predicted lipophilicity by approximately 1.4 log units over the unsubstituted parent and 0.7 log units over the mono-methyl variant. Topological polar surface area (TPSA) remains constant at 70.2 Ų across all three analogs, indicating that the increased logP derives entirely from added hydrophobic surface area without compromising hydrogen-bonding capacity.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 5.2 (PubChem, CID 4148449) |
| Comparator Or Baseline | CAS 418793-84-7 (unsubstituted benzothiazole): XLogP3 ≈ 3.8; CAS 392238-61-8 (4-methyl): XLogP3 ≈ 4.5 |
| Quantified Difference | ΔXLogP3 ≈ +1.4 (vs. unsubstituted); ΔXLogP3 ≈ +0.7 (vs. 4-methyl) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release) |
Why This Matters
For CNS-targeted programs (adenosine A₂A/A₂B receptors) requiring blood-brain barrier penetration, a logP of ~5 is within the optimal range, whereas an XLogP3 of 3.8 may be insufficient for adequate brain exposure [3]; this difference directly informs analog selection for neuroscience-focused screening cascades.
- [1] PubChem Compound Summary for CID 4148449. XLogP3-AA = 5.2. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/330189-68-9 (accessed 2026-04-30). View Source
- [2] PubChem Compound Summaries: CAS 418793-84-7 (CID 2778193); CAS 392238-61-8 (CID 2854776). Computed XLogP3 values. National Center for Biotechnology Information. (accessed 2026-04-30). View Source
- [3] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541. View Source
